N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide is a compound that combines the structural features of tetrahydrobenzo[d]thiazole and tetrahydrofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of 2-bromodimedone with cyanothioacetamide. This reaction produces the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative, which can then be further reacted with various reagents to produce different heterocyclic derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It shows promise as an anticancer agent, particularly in inhibiting c-Met receptor tyrosine kinase.
Industry: It could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: This compound also contains the tetrahydrobenzo[d]thiazole moiety and has been studied as a DNA gyrase inhibitor.
N-(6-chlorobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide: This compound is structurally similar and has been evaluated for its pharmacological properties.
Uniqueness
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide is unique due to its combination of the tetrahydrobenzo[d]thiazole and tetrahydrofuran moieties, which confer specific chemical and biological properties. Its potential as an anticancer agent, particularly in inhibiting c-Met receptor tyrosine kinase, sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H16N2O2S |
---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c15-11(9-5-3-7-16-9)14-12-13-8-4-1-2-6-10(8)17-12/h9H,1-7H2,(H,13,14,15) |
InChI Key |
OKPXTQQUMQFEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.